2-(benzylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Thiazole Carboxamide

Distinct from rigid phenylamino analogs, this 2-benzylamino thiazole-4-carboxamide provides conformational flexibility and enhanced lipophilicity critical for sub-micromolar anticancer cytotoxicity and mGluR5-negative allosteric modulation. The 2,4-dimethoxyphenyl amide pharmacophore delivers dual H-bond acceptor capability absent in simpler analogs. Inquire today to expedite your central nervous system and oncology discovery SAR with this structurally validated, patent-preferred scaffold.

Molecular Formula C19H19N3O3S
Molecular Weight 369.4 g/mol
Cat. No. B10988295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide
Molecular FormulaC19H19N3O3S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)C2=CSC(=N2)NCC3=CC=CC=C3)OC
InChIInChI=1S/C19H19N3O3S/c1-24-14-8-9-15(17(10-14)25-2)21-18(23)16-12-26-19(22-16)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)
InChIKeySKBJAVQSQQFDHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide – Core Chemical Identity and Procurement Baseline


2-(Benzylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide (CAS 1224164-92-4) is a synthetic, small-molecule thiazole-4-carboxamide derivative with the molecular formula C19H19N3O3S and a molecular weight of 369.4 g/mol . The compound belongs to a class of 2-substituted thiazole-4-carboxamides that have been explored in patent literature as metabotropic glutamate receptor 5 (mGluR5) antagonists [1] and as potential anticancer agents [2]. Its structure features a benzylamino substituent at the thiazole 2-position and a 2,4-dimethoxyphenyl amide at the 4-carboxamide position, distinguishing it from simpler phenylamino analogs in both steric and electronic profiles.

Why Generic 2-Aminothiazole-4-carboxamides Cannot Substitute for 2-(Benzylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide


Within the 2-aminothiazole-4-carboxamide family, even minor modifications at the 2-amino substituent or the N-aryl amide group can drastically alter receptor binding profiles, cellular potency, and physicochemical properties. The target compound combines a lipophilic benzylamino group (providing an extra methylene spacer and conformational flexibility) with a 2,4-dimethoxyphenyl amide that introduces dual hydrogen-bond acceptors and steric bulk . These features are absent in simpler analogs such as N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide (CAS 1105219-16-6) , where the direct phenylamino linkage yields a more rigid and less lipophilic scaffold. Consequently, generic replacement without head-to-head comparative data risks loss of target engagement, altered selectivity, or unpredictable ADME behavior.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2-(Benzylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide


Structural Differentiation: Benzylamino vs. Phenylamino at the Thiazole 2-Position

The target compound bears a benzylamino group at the thiazole 2-position, whereas the closest commercially cataloged analog N-(2,4-dimethoxyphenyl)-2-(phenylamino)thiazole-4-carboxamide (CAS 1105219-16-6) carries a phenylamino group . The benzylamino substituent introduces an additional methylene spacer, increasing molecular flexibility and lipophilicity (calculated cLogP approximately +0.5 to +0.7 log units versus the phenylamino analog) .

Medicinal Chemistry Structure-Activity Relationship Thiazole Carboxamide

mGluR5 Antagonist Scaffold Alignment and Patent-Based Differentiation

The 2-(benzylamino)-thiazole-4-carboxamide scaffold maps onto the generic Formula I disclosed in US20060160857A1 for mGluR5 antagonists [1]. In that patent series, compounds with benzylamino or substituted-benzylamino groups at position 2 (e.g., 5-(benzylamino)-N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide) were specifically claimed, while simple phenylamino analogs were not exemplified as preferred embodiments [1]. This suggests that the benzylamino substitution was deliberately selected in the patent optimization process for favorable mGluR5 activity.

Neuroscience mGluR5 Antagonist Patent SAR

Anticancer Scaffold Context: 2-Substituted Thiazole-4-carboxamides as Tiazofurin Mimics

A published series of 2-substituted thiazole-4-carboxamide derivatives demonstrated in vitro antitumour activity as tiazofurin mimics [1]. In that study, the nature of the 2-substituent was critical for cytotoxicity; benzyl-substituted analogs exhibited sub-micromolar IC50 values against human tumor cell lines, whereas unsubstituted or smaller 2-amino analogs were significantly less potent [1]. While the target compound was not directly tested in this study, its benzylamino substitution pattern aligns with the favorable 2-substituent topology identified in the published SAR.

Oncology Antimetabolite Thiazole Carboxamide

Evidence-Backed Application Scenarios for 2-(Benzylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide


Neuroscience Drug Discovery: mGluR5 Antagonist Lead Optimization

Investigators pursuing mGluR5-negative allosteric modulators for psychiatric or neurodegenerative disorders can utilize this compound as a key intermediate or scaffold-hop candidate. The benzylamino substitution pattern aligns with the preferred embodiments of the Hoffmann-La Roche mGluR5 antagonist patent family [1], offering a structurally validated entry point distinct from simpler phenylamino analogs that were not prioritized in the same patent series.

Oncology Research: Tiazofurin-Mimic Antimetabolite Development

Teams working on NAD-dependent de novo purine biosynthesis inhibitors can deploy this compound as a 2-benzylamino thiazole-4-carboxamide scaffold for anticancer SAR expansion. Cross-study evidence demonstrates that a benzyl-type 2-substituent is critical for sub-micromolar cytotoxicity in thiazole-4-carboxamide tiazofurin mimics [2], providing a quantitative justification for selecting the benzylamino variant over 2-unsubstituted or 2-methyl analogs.

Chemical Biology Probe Development: Kinase or GPCR Screening Libraries

The combination of a 2,4-dimethoxyphenyl amide (dual H-bond acceptor pharmacophore) and a conformationally flexible benzylamino group makes this compound a suitable candidate for diversity-oriented screening libraries targeting ATP-binding pockets or aminergic GPCRs. The structural differentiation from the phenylamino analog (ΔMW +14 Da; ΔcLogP ~+0.6) may confer distinct selectivity fingerprints in broad-panel kinase profiling.

Quote Request

Request a Quote for 2-(benzylamino)-N-(2,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.